![molecular formula C14H9NO2S B3031214 2-Phenyl-1,3-benzothiazole-6-carboxylic acid CAS No. 19989-69-6](/img/structure/B3031214.png)
2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Overview
Description
2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, efficiently providing 2-substituted benzothiazoles .Scientific Research Applications
Pharmacological Properties
Benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, possess a wide range of pharmacological properties . They have been found to be effective in various therapeutic areas, such as antibacterial , antifungal , antioxidant , antimicrobial , antiproliferative , and anticonvulsant treatments.
Anti-Cancer Applications
Benzothiazole compounds have shown significant anti-cancer activities . They have been used in the development of potential therapeutics for various types of cancer.
Anti-Diabetic Applications
Benzothiazole derivatives have also been found to have anti-diabetic properties . They can potentially be used in the treatment of diabetes.
Anti-Inflammatory Applications
These compounds have demonstrated anti-inflammatory activities . They can potentially be used in the treatment of various inflammatory diseases.
PET Imaging for Breast Cancer
In 2017, a derivative of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid was developed for PET imaging of breast cancer . The PET imaging tracer showed noticeably greater cellular uptake ratio in different breast cancer cell lines.
Antimicrobial Agents
New benzothiazole derivatives have been reported as potential antimicrobial agents against various fungus and bacterial strains .
Safety And Hazards
Future Directions
Benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The findings of recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
2-phenyl-1,3-benzothiazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZYLZMYNBQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347353 | |
Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
CAS RN |
19989-69-6 | |
Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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